1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 477711-99-2
Cat. No.: VC6337262
Molecular Formula: C16H10Cl2N2O2
Molecular Weight: 333.17
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 477711-99-2 | 
|---|---|
| Molecular Formula | C16H10Cl2N2O2 | 
| Molecular Weight | 333.17 | 
| IUPAC Name | 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid | 
| Standard InChI | InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) | 
| Standard InChI Key | IBEFCIYOSYCESW-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | 
Introduction
Chemical Identification and Structural Features
1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477711-99-2) is a heterocyclic compound characterized by:
The structure comprises a pyrazole ring with:
- 
A 3-chlorophenyl group at position 1.
 - 
A 4-chlorophenyl group at position 5.
 - 
A carboxylic acid moiety at position 3.
 
Table 1: Key Structural and IUPAC Data
| Parameter | Value | Source | 
|---|---|---|
| IUPAC Name | 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Molecular Formula | ||
| Canonical SMILES | O=C(O)C1=CC(=NN1C2=CC=C(Cl)C=C2)C=3C=CC=C3Cl | 
Synthesis and Preparation
The synthesis of pyrazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:
- 
Cyclization: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones).
 - 
Substitution: Introduction of chlorophenyl groups via electrophilic aromatic substitution or coupling reactions.
 
A related synthesis method for similar pyrazole derivatives involves refluxing hydrazine hydrate with 1-(3-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in acetic acid, followed by recrystallization in ethanol . While this protocol targets a different substituent, analogous conditions may apply to the target compound.
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield Estimation | 
|---|---|---|
| Cyclization | Hydrazine hydrate, acetic acid, reflux | Moderate (50–70%) | 
| Substitution | Electrophilic chlorination | Variable | 
Physicochemical Properties
Limited experimental data is available, but computational studies provide insights:
- 
Crystallography: Similar pyrazole derivatives (e.g., 1-acetyl-3-(3-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-(1H)pyrazole) crystallize in monoclinic systems (space group ) .
 - 
Molecular Geometry: Quantum chemical methods (B3LYP/6-31G(d,p)) predict planar pyrazole rings with conjugated π-systems .
 
Table 3: Predicted Physicochemical Properties
| Property | Value/Description | Source | 
|---|---|---|
| Solubility | Likely limited in water, soluble in organic solvents | |
| Stability | Susceptible to hydrolysis in acidic/basic conditions | 
| Compound | Activity | Reference | 
|---|---|---|
| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | Antitumor (GI50 < 10 µM) | |
| Pyrazole sulfonamides | Antiviral (HCV inhibition) | 
Research Gaps and Future Directions
- 
Synthetic Optimization: Development of scalable routes to improve yield and purity.
 - 
Biological Profiling: Screening for anticancer, antimicrobial, or CNS-targeted activities.
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Structure-Activity Relationship (SAR) Studies: Exploring substitutions (e.g., trifluoromethyl, methoxy groups) to enhance potency .
 
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